molecular formula C12H8ClFN2O B8543125 N-(2-Chlorophenyl)-2-fluoronicotinamide

N-(2-Chlorophenyl)-2-fluoronicotinamide

Cat. No. B8543125
M. Wt: 250.65 g/mol
InChI Key: LHBHTEGLFXPGHD-UHFFFAOYSA-N
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Patent
US07547782B2

Procedure details

2-Chloroaniline (Aldrich, 0.17 mL, 1.6 mmol) was converted to the desired compound (0.084 g, 84%) in a manner similar to the preparation of 2-fluoro-N-o-tolylnicotinamide (Step A of Example 8). MS(ESI+) m/z 251 (M+H)+.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
2-fluoro-N-o-tolylnicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[F:9][C:10]1[N:25]=[CH:24][CH:23]=[CH:22][C:11]=1[C:12](NC1C=CC=CC=1C)=[O:13]>>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:12](=[O:13])[C:11]1[CH:22]=[CH:23][CH:24]=[N:25][C:10]=1[F:9]

Inputs

Step One
Name
Quantity
0.17 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
2-fluoro-N-o-tolylnicotinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NC2=C(C=CC=C2)C)C=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NC(C1=C(N=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.084 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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